molecular formula C25H28F2N4O2 B10949165 1-{4-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl}-3-[4-(propan-2-yl)phenyl]propan-1-one

1-{4-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl}-3-[4-(propan-2-yl)phenyl]propan-1-one

Cat. No.: B10949165
M. Wt: 454.5 g/mol
InChI Key: SPIIABXSJZINSN-UHFFFAOYSA-N
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Description

1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-3-(4-ISOPROPYLPHENYL)-1-PROPANONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-3-(4-ISOPROPYLPHENYL)-1-PROPANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under controlled conditions.

    Attachment of the furan ring: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling.

    Formation of the piperazine ring: This step involves the cyclization of a suitable diamine precursor.

    Attachment of the isopropylphenyl group: This can be achieved through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-3-(4-ISOPROPYLPHENYL)-1-PROPANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-3-(4-ISOPROPYLPHENYL)-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-3-(4-ISOPROPYLPHENYL)-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: A related compound with similar structural features.

    4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Another compound with a furan ring and fluorine atoms.

Uniqueness

1-{4-[4-(DIFLUOROMETHYL)-6-(2-FURYL)-2-PYRIMIDINYL]PIPERAZINO}-3-(4-ISOPROPYLPHENYL)-1-PROPANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C25H28F2N4O2

Molecular Weight

454.5 g/mol

IUPAC Name

1-[4-[4-(difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl]-3-(4-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C25H28F2N4O2/c1-17(2)19-8-5-18(6-9-19)7-10-23(32)30-11-13-31(14-12-30)25-28-20(22-4-3-15-33-22)16-21(29-25)24(26)27/h3-6,8-9,15-17,24H,7,10-14H2,1-2H3

InChI Key

SPIIABXSJZINSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC(=CC(=N3)C(F)F)C4=CC=CO4

Origin of Product

United States

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